N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine (hereafter referred to as the target compound) is a piperazine-derived Schiff base characterized by a brominated thienyl moiety and a 1-naphthylmethyl substituent. The compound’s IUPAC name and synonyms are detailed in , which confirms its structural identity as an (E)-configured imine . Its molecular formula is inferred to be C₂₀H₂₁BrN₃S (based on structural analogs), with a monoisotopic mass of approximately 438.06 g/mol.
Properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3S/c21-20-9-8-18(25-20)14-22-24-12-10-23(11-13-24)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPHMKRKKTGAN-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-37-6 | |
| Record name | N-((5-BROMO-2-THIENYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 4-(1-naphthylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thienylmethylene group to a thienylmethyl group.
Substitution: The bromine atom in the thienyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thienylmethyl derivatives
Substitution: Various substituted thienyl derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features
The target compound belongs to a class of piperazine-based Schiff bases with variable aryl/heteroaryl substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- The bromothienyl group in the target compound and –8 analogs contrasts with the methoxyphenyl () or pyrazolyl (SANT-1) groups, altering electronic and steric profiles.
- The 1-naphthylmethyl substituent (target compound, ) increases hydrophobicity compared to phenyl or methoxyphenyl groups (–8, SANT-1).
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Lipophilicity : The naphthylmethyl group (logP ~4–5) likely increases lipophilicity compared to phenyl (logP ~2–3) or methoxyphenyl (logP ~1–2) derivatives .
- Melting Points : reports a melting point of 174°C for a structurally distinct analog (5g), suggesting similar thermal stability for the target compound .
Biological Activity
N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H23BrN3S
- Molecular Weight : 422.39 g/mol
- CAS Number : 5347737
The presence of the bromine atom in the thienyl moiety and the naphthyl group contributes to its unique properties, influencing its biological interactions.
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related diseases.
- Receptor Interaction : It interacts with neurotransmitter receptors, which may contribute to its effects on the central nervous system, including anxiolytic or antidepressant properties.
Antimicrobial Activity
Research indicates that similar piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities can inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated promising results in this area.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | C. albicans |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential neuropharmacological effects. Studies on related piperazine derivatives indicate:
- Anxiolytic Effects : Some piperazine derivatives have been shown to reduce anxiety-like behaviors in animal models.
- Antidepressant Activity : Compounds with similar structures have exhibited antidepressant effects through modulation of serotonin pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against various bacterial strains, finding that modifications in the thienyl group significantly enhanced antibacterial activity. The study highlighted the importance of substituents on the aromatic ring for activity enhancement .
- Neuropharmacological Assessment : Another research project investigated the behavioral effects of piperazine compounds in rodent models, demonstrating that certain modifications led to improved efficacy in reducing depressive symptoms compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that:
- The bromine substituent enhances lipophilicity, potentially improving membrane permeability.
- The naphthyl group contributes to receptor binding affinity due to its planar structure, facilitating π–π stacking interactions with target proteins.
Q & A
Q. What are the optimal synthetic routes for N-((5-Bromo-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves a condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or triethylamine) may accelerate imine formation .
Yield Optimization : - Reaction time : 12–24 hours under reflux conditions (monitored via TLC or HPLC).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and aromatic protons (δ 6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .
- Elemental analysis : Validate stoichiometry (C, H, N, Br) within ±0.4% .
- X-ray crystallography : Resolve 3D conformation using SHELXL or similar software .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors.
- MD simulations : Run GROMACS or AMBER for 100 ns to assess binding stability (RMSD < 2 Å) .
Q. What experimental strategies resolve contradictions in binding affinity data across studies?
Methodological Answer:
- Assay standardization :
- Data reconciliation :
- Control for batch-to-batch compound purity (HPLC >98%).
- Validate receptor expression levels (qPCR/Western blot) .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- Enantiomer-specific activity :
Structural and Mechanistic Questions
Q. What crystallographic techniques elucidate the compound’s solid-state conformation?
Methodological Answer:
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess torsional angles (e.g., thienyl vs. naphthyl dihedral angles) .
Q. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- pH stability : Incubate in buffers (pH 1–10, 37°C, 24h) and monitor via HPLC .
- Oxidative stress : Expose to H2O2 (0.3% v/v) and quantify degradation products .
- Metabolite identification : Use LC-MS/MS with hepatocyte incubations to detect phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
